Carbenicillin potassium
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Overview
Description
Carbenicillin potassium is a bactericidal antibiotic belonging to the carboxypenicillin subgroup of the penicillins. It was discovered by scientists at Beecham and marketed under the trade name Pyopen . This compound is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa, but has limited activity against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbenicillin potassium is synthesized through the semi-synthetic modification of naturally occurring benzylpenicillin. The process involves the acylation of the penicillin nucleus with a carboxyphenylacetyl group .
Industrial Production Methods: In industrial settings, this compound is produced by fermenting Penicillium chrysogenum to obtain benzylpenicillin, which is then chemically modified to introduce the carboxyphenylacetyl side chain. The final product is purified and converted into its potassium salt form for medical use .
Chemical Reactions Analysis
Types of Reactions: Carbenicillin potassium undergoes several types of chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed by beta-lactamase enzymes, leading to the inactivation of the antibiotic.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Beta-lactamase enzymes are the primary reagents that hydrolyze the beta-lactam ring.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used under controlled laboratory conditions.
Major Products Formed:
Scientific Research Applications
Carbenicillin potassium has a wide range of applications in scientific research, including:
Mechanism of Action
Carbenicillin potassium is part of the carboxypenicillin subgroup, which includes other compounds such as ticarcillin, azlocillin, mezlocillin, and piperacillin . Compared to these compounds, this compound is unique in its specific activity against Pseudomonas aeruginosa and its stability at lower pH levels .
Comparison with Similar Compounds
- Ticarcillin
- Azlocillin
- Mezlocillin
- Piperacillin
Carbenicillin potassium stands out due to its specific spectrum of activity and its use in molecular biology for plasmid stabilization .
Properties
CAS No. |
17230-86-3 |
---|---|
Molecular Formula |
C17H18KN2O6S |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
potassium;(2S,5R,6R)-6-[(2-carboxylato-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydron |
InChI |
InChI=1S/C17H18N2O6S.K/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8;/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25);/t9?,10-,11+,14-;/m1./s1 |
InChI Key |
BGLQCEQQNQMZMO-GJUCOGTPSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)[O-])C(=O)O)C.[K+] |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K] |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C.[K] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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